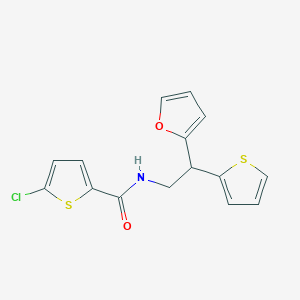

![molecular formula C17H21N3O3 B2540099 4-(4-hydroxyphényl)-6-pentyl-3,4,6,7-tétrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941999-67-3](/img/structure/B2540099.png)

4-(4-hydroxyphényl)-6-pentyl-3,4,6,7-tétrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

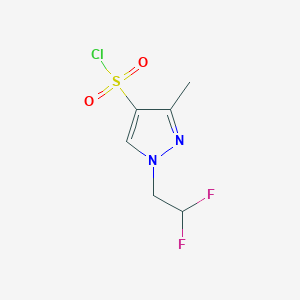

4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.373. The purity is usually 95%.

BenchChem offers high-quality 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Potentiel thérapeutique

Les pyridopyrimidines, qui comprennent le composé , ont montré un intérêt thérapeutique et ont déjà été approuvées pour une utilisation thérapeutique . Elles sont d'un grand intérêt en raison de leur potentiel biologique .

Activité antitumorale

La partie pyridopyrimidine est présente dans les médicaments pertinents et a été étudiée dans le développement de nouvelles thérapies . Par exemple, le piritréxim, un dérivé de la pyrimidine, a inhibé la dihydrofolate réductase (DHFR) et a montré de bons effets antitumoraux sur le carcinosarcome chez le rat .

Inhibiteurs de PARP-1

Des dérivés de pyrano[2,3-d]pyrimidine-2,4-dione ont été synthétisés en tant qu'inhibiteurs potentiels contre les poly(ADP-ribose) polymérases-1 (PARP-1) . Les inhibiteurs de PARP-1 ont été utilisés comme potentialisateurs en combinaison avec des agents cytotoxiques dommageables à l'ADN pour compromettre le mécanisme de réparation de l'ADN des cellules cancéreuses, ce qui entraîne une dysfonctionnement génomique et la mort cellulaire .

Activité antiproliférative

Les analogues de pyrano[2,3-d]pyrimidine-2,4-dione synthétisés ont été évalués pour leur activité antiproliférative contre les lignées cellulaires cancéreuses humaines MCF-7 et HCT116 . Certains composés ont montré une activité prometteuse, les composés S2 et S7 étant les inhibiteurs de PARP-1 les plus puissants .

Activités anti-inflammatoires

Il a été rapporté que les pyrimidines avaient des activités anti-inflammatoires . Une synthèse efficace et douce de pyrimidines fonctionnellement vitales a été rapportée par une annulation [3 + 3] facilitée par 4-HO-TEMPO d'amides de qualité commerciale avec des cétones saturées sous catalyse au Cu .

Activité anticancéreuse

Des dérivés de thiazolopyrimidine ont été étudiés contre les lignées cellulaires cancéreuses humaines et les cellules CLL primaires . L'un des dérivés a présenté une excellente activité anticancéreuse contre les lignées cellulaires et a entraîné la mort cellulaire par apoptose car il inhibait l'enzyme CDK .

Mécanisme D'action

Target of Action

Pyridopyrimidine derivatives, a class of compounds to which this molecule belongs, have been reported to target several proteins such as dihydrofolate reductase (dhfr), some kinases like the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase . These proteins play crucial roles in cellular processes such as cell growth and division, signal transduction, and metabolic reactions.

Mode of Action

It’s known that pyridopyrimidine derivatives interact with their targets, leading to changes in the function of these proteins . For instance, inhibitors of DHFR prevent the conversion of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis, thereby inhibiting cell growth.

Biochemical Pathways

Given the targets mentioned above, it can be inferred that this compound may affect pathways related to cell growth and division, signal transduction, and metabolism .

Pharmacokinetics

It’s noted that the degree of lipophilicity of a drug, which refers to its affinity for a lipid environment, allows it to diffuse easily into cells . This suggests that this compound may have good bioavailability.

Result of Action

Pyridopyrimidine derivatives have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, antituberculosis, and anticancer activities . This suggests that this compound may have similar effects.

Analyse Biochimique

Biochemical Properties

The compound 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has shown significant inhibitory activity against α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism . The compound binds to the active site of the enzyme, leading to a decrease in its activity .

Cellular Effects

In cellular contexts, 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has demonstrated potential anti-diabetic and anti-inflammatory effects . It has been observed to inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Molecular Mechanism

The molecular mechanism of action of 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves binding to the active site of α-glucosidase, leading to a decrease in the enzyme’s activity . This binding interaction is stable, as indicated by molecular dynamic simulation studies .

Temporal Effects in Laboratory Settings

While specific temporal effects of 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione in laboratory settings have not been extensively reported, the compound’s inhibitory effects on α-glucosidase have been observed to be significant .

Metabolic Pathways

Given its inhibitory activity against α-glucosidase, it can be inferred that this compound may interact with metabolic pathways related to carbohydrate metabolism .

Propriétés

IUPAC Name |

4-(4-hydroxyphenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-2-3-4-9-20-10-13-14(16(20)22)15(19-17(23)18-13)11-5-7-12(21)8-6-11/h5-8,15,21H,2-4,9-10H2,1H3,(H2,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIQHPAIOYEDKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2540017.png)

![Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/new.no-structure.jpg)

![2-(4-FLUOROPHENOXY)-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}ACETAMIDE](/img/structure/B2540026.png)

![(2-Ethoxypyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540032.png)

![2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2540033.png)

![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B2540035.png)

![ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2540039.png)